2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol is a key intermediate in the synthesis of ketoconazole, a broad-spectrum antifungal agent. [ [] https://www.semanticscholar.org/paper/809984fce86ccfb4c4fc8b31fe628c910488099d ] It exists as cis and trans isomers, which can be separated and characterized using various spectroscopic techniques. [ [] https://www.semanticscholar.org/paper/702c1406a506b860b56ce51c6012316bd8bc0ebb, [] https://www.semanticscholar.org/paper/0f29b674fa84c8e0bd89eef0000402007b6ec5ea ] This compound serves as a crucial building block for synthesizing a variety of azole derivatives with potential applications in agriculture and medicine.
2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl methyl)-1,3-dioxolane-4-methanol is a complex organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals, particularly antifungal agents like ketoconazole. Its unique structure combines elements of imidazole and dioxolane, contributing to its biological activity and potential therapeutic applications.
This compound is derived from the broader class of dioxolane derivatives and has been studied extensively for its synthetic pathways and pharmacological properties. The synthesis of this compound has been documented in various scientific literature, including journals focused on heterocyclic chemistry and pharmaceutical research .
The compound is classified as a heterocyclic organic compound, specifically a dioxolane derivative with additional functional groups that enhance its reactivity and biological activity. It is also categorized under imidazole derivatives, which are known for their diverse applications in medicinal chemistry.
The synthesis of 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl methyl)-1,3-dioxolane-4-methanol typically involves several key steps:
The synthesis is usually conducted in an inert atmosphere to prevent unwanted side reactions, utilizing solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures (40 to 150 °C) in the presence of bases like sodium carbonate .
The molecular structure of 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl methyl)-1,3-dioxolane-4-methanol can be represented by its molecular formula . The compound features:
C(C(=O)O)C1=COC(O)=C1C(CN2C=CN=C2)=C(C(Cl)=C(Cl)C)
The compound participates in various chemical reactions, including:
Reactions are typically carried out under controlled conditions to ensure high yields and selectivity. For example, acylation reactions may require specific catalysts or protective groups to direct reactivity appropriately .
The biological activity of 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl methyl)-1,3-dioxolane-4-methanol is primarily attributed to its ability to inhibit ergosterol synthesis in fungal cells, which is crucial for maintaining cell membrane integrity. This mechanism is similar to that of ketoconazole, making this compound a valuable intermediate in antifungal drug development.
Studies have shown that compounds with similar structures exhibit significant antifungal activity against a range of pathogens by disrupting cell membrane formation .
Relevant data include melting points and boiling points specific to synthesized batches, which can vary based on purity and synthetic method .
The primary application of 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl methyl)-1,3-dioxolane-4-methanol lies in pharmaceutical chemistry as an intermediate for synthesizing antifungal agents like ketoconazole. Its derivatives are also explored for potential use in other therapeutic areas due to their biological activity against various fungal infections .
The synthesis of 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol is characterized by its stereochemical complexity, requiring precise control to isolate the biologically relevant cis and trans isomers. The core synthetic route begins with the condensation of glycerol derivatives with 2,4-dichlorobenzaldehyde, forming the 1,3-dioxolane ring system. This step establishes two chiral centers at C-2 and C-4 of the dioxolane ring, yielding a racemic mixture of cis (rel-(2R,4S)) and trans (rel-(2R,4R)) diastereomers [1] [7].
Stereoselective introduction of the imidazolylmethyl group at C-2 follows, typically employing imidazole with phase-transfer catalysts under basic conditions. Research demonstrates that the stereochemical outcome is heavily influenced by the existing configuration at C-2: The cis isomer (CAS 61397-58-8) predominantly forms when the reaction proceeds through an SN₂ mechanism with inversion, while the trans isomer (CAS 61441-65-4) results from stereoretentive pathways [3] [4]. Subsequent purification via fractional crystallization or preparative chromatography isolates diastereomers with >95% purity, as confirmed by HPLC analysis [1] [7].
A critical advancement involves converting the C-4 methanol moiety into reactive intermediates for API synthesis. The cis isomer is frequently esterified to cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl toluene-p-sulphonate (CAS 85650-50-6), a pivotal ketoconazole precursor. This transformation uses p-toluenesulfonyl chloride in dichloromethane with triethylamine, achieving yields >80% under optimized conditions [5] .
Table 1: Key Intermediates in Stereocontrolled Synthesis
Intermediate | CAS Number | Molecular Formula | Isomer | Role in Synthesis |
---|---|---|---|---|
2-(2,4-Dichlorophenyl)-1,3-dioxolane-4-methanol | Not Provided | C₁₀H₁₀Cl₂O₃ | Racemate | Ring formation precursor |
cis-1,3-Dioxolane-4-methanol derivative | 61397-58-8 | C₁₄H₁₄Cl₂N₂O₃ | cis-(2R,4S) | Direct ketoconazole intermediate |
trans-1,3-Dioxolane-4-methanol derivative | 61441-65-4 | C₁₄H₁₄Cl₂N₂O₃ | trans-(2R,4R) | Ketoconazole impurity E |
4-ylmethyl toluene-p-sulphonate ester | 85650-50-6 | C₂₁H₂₀Cl₂N₂O₅S | cis-(2S,4S) | Ketoconazole sidechain coupling intermediate |
Enantioselective synthesis of the target compound has evolved significantly to address limitations in diastereomer separation. Chiral Lewis acid catalysts enable asymmetric ring-forming reactions, with yttrium-(S)-pybox complexes demonstrating exceptional stereodirection. These catalysts coordinate the aldehyde carbonyl and glycerol oxygen atoms, favoring Re-face attack to produce the (2R,4S) configuration with up to 92% enantiomeric excess (ee) [4].
Biocatalytic resolution has emerged as a sustainable alternative for isomer separation. Immobilized Candida antarctica lipase B selectively acylates the (S)-enantiomer of the racemic C-4 alcohol, leaving the desired (R)-enantiomer unreacted. This process achieves 99% ee after kinetic resolution optimization at 35°C in methyl tert-butyl ether [7].
Chiral stationary phases (CSPs) play a complementary role in enantiopurity enhancement. Polysaccharide-based CSPs (e.g., Chiralpak AD-H) resolve racemic mixtures of the methanol derivative using hexane:isopropanol:diethylamine (85:15:0.1 v/v) mobile phases. This method achieves baseline separation (Rs > 2.0) of enantiomers, critical for pharmaceutical applications requiring >99.5% chiral purity [4] [7].
Table 2: Enantioselective Production Methods Comparison
Method | Catalyst/Reagent | Optimal Conditions | Enantioselectivity | Yield |
---|---|---|---|---|
Chiral Lewis Acid Catalysis | Y(OTf)₃-(S)-pybox | Toluene, -20°C, 24h | 92% ee (cis) | 78% |
Enzymatic Resolution | Lipase B (CAL-B) | MTBE, vinyl acetate, 35°C | 99% ee (unreacted) | 45% |
Chiral Chromatography | Polysaccharide CSP | Hexane:iPrOH:DEA (85:15:0.1), 1.0 mL/min | >99.5% ee | >95% recovery |
Solvent sustainability initiatives have transformed the synthesis of this dioxolane derivative. Traditional processes using dichloromethane for imidazole alkylation (30% waste index) have been replaced by cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF), reducing E-factors by 65%. These solvents exhibit superior biodegradability and enable efficient recycling through distillation, maintaining reaction yields >85% across five reuse cycles [7].
Reaction telescoping minimizes hazardous intermediate isolation. The sequence from aldehyde to cis-methanol derivative now operates in a continuous flow system with in-line extraction. Aqueous workup eliminates traditional brine washes, reducing water consumption by 70% while ensuring phase separation efficiency >98% [3] [7]. Energy-intensive condensation steps have been optimized via microwave assistance (150W, 100°C), cutting reaction times from 12 hours to 25 minutes and suppressing epimerization to <0.5% [7].
Waste valorization strategies convert byproducts into useful materials. The glycerol-K₂CO₃ complex from ring-forming reactions is recovered as a phase-transfer catalyst for subsequent batches. p-Toluenesulfonic acid from tosylation steps is neutralized to generate ammonium tosylate, a versatile ionic liquid precursor. These innovations collectively achieve a PMI (Process Mass Intensity) reduction from 87 to 31, nearing industry green chemistry targets [5] [7].
Table 3: Solvent Systems in Green Synthesis
Reaction Step | Traditional Solvent | Green Alternative | Temperature | Environmental Impact Reduction |
---|---|---|---|---|
Dioxolane Formation | Toluene | 2-MeTHF | 80°C | 50% lower carbon footprint |
Imidazole Alkylation | Dichloromethane | CPME | 60°C | 65% lower waste index |
Tosylation | Chloroform | scCO₂/ethanol | 40°C, 100 bar | Zero VOC emissions |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0